N-benzyl-4-isothiocyanatobenzenesulfonamide
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Overview
Description
N-benzyl-4-isothiocyanatobenzenesulfonamide is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes a benzyl group, an isothiocyanate group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 4-isothiocyanatobenzenesulfonyl chloride with benzylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete[3][3].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and thiols.
Oxidation and reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids/bases.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of thioureas, ureas, or carbamates.
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or thiols.
Scientific Research Applications
N-benzyl-4-isothiocyanatobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: Employed in proteomics research for the selective labeling of cysteine residues in proteins, facilitating protein identification and characterization.
Medicine: Investigated for its potential use in drug development, particularly as a covalent inhibitor targeting cysteine residues in enzymes.
Mechanism of Action
The mechanism of action of N-benzyl-4-isothiocyanatobenzenesulfonamide involves its ability to covalently bind to cysteine residues in proteins. The isothiocyanate group acts as an electrophilic warhead, reacting with the thiol group of cysteine to form a stable thioether bond. This covalent modification can alter the function of the target protein, making it a valuable tool in proteomics and drug discovery .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-4-isothiocyanatobenzenesulfonamide
- N-methyl-4-isothiocyanatobenzenesulfonamide
- N-ethyl-4-isothiocyanatobenzenesulfonamide
Uniqueness
N-benzyl-4-isothiocyanatobenzenesulfonamide is unique due to the presence of the benzyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring selective and stable covalent modification of proteins .
Properties
IUPAC Name |
N-benzyl-4-isothiocyanatobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18,16-10-12-4-2-1-3-5-12)14-8-6-13(7-9-14)15-11-19/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJFGUZSUVLWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)N=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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